2-(diethylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide
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Overview
Description
2-(Diethylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide is a chemical compound with a complex structure that includes both diethylamino and dihydroindene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide typically involves multiple steps. One common method includes the reaction of diethylamine with an appropriate indene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Diethylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diethylaminoethyl chloride hydrochloride: Similar in structure but with different functional groups.
Diethylamino hydroxybenzoyl hexyl benzoate: Shares the diethylamino group but has a different core structure.
Uniqueness
2-(Diethylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
87615-50-7 |
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Molecular Formula |
C13H20BrNO2 |
Molecular Weight |
302.21 g/mol |
IUPAC Name |
2-(diethylamino)-2,3-dihydro-1H-indene-4,6-diol;hydrobromide |
InChI |
InChI=1S/C13H19NO2.BrH/c1-3-14(4-2)10-5-9-6-11(15)8-13(16)12(9)7-10;/h6,8,10,15-16H,3-5,7H2,1-2H3;1H |
InChI Key |
YMLATGQWHMXILR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC2=C(C1)C(=CC(=C2)O)O.Br |
Origin of Product |
United States |
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